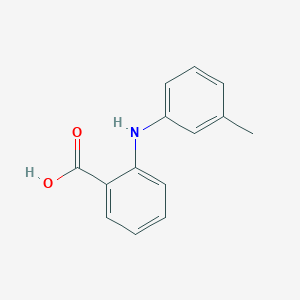
2-(m-トリルアミノ)安息香酸
説明
N-(3-Methylphenyl)anthranilic acid, also known as N-(3-Methylphenyl)anthranilic acid, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-Methylphenyl)anthranilic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-Methylphenyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methylphenyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
多形研究
2-(m-トリルアミノ)安息香酸は、固体化学における多形研究に使用されます。 研究者は、この化合物の複数の多形を発見しました。これは、異なる多形がさまざまな特性と安定性を有し得るため、重要です。 . この研究は、異なる結晶形態が薬物の有効性と保存期間に影響を与える可能性があるため、医薬品開発にとって重要です。
医療用途
この化合物は、幅広い医療用途を持つフェナム酸誘導体と構造的に関連しています。 それらは、非ステロイド性抗炎症薬(NSAID)、鎮痛剤、抗リウマチ薬として使用され、アミロイド疾患、アルツハイマー病、癌の治療薬としての可能性を秘めています。 . 2-(m-トリルアミノ)安息香酸の研究は、有効性を改善し、副作用を軽減した新しい薬の開発につながる可能性があります。
工業用途
産業部門では、2-(m-トリルアミノ)安息香酸の多形特性は、特定の熱的および機械的特性を持つ材料の製造に関心が持たれています。 化合物の多形形態を制御および予測する能力は、さまざまな工業用途に望ましい特性を持つ材料を作成するために貴重です。 .
環境科学
この化合物の環境科学における役割は、環境に優しい材料の合成における潜在的な用途に関連付けられています。 その多形特性により、環境修復や持続可能な製造プロセスで使用できる材料を作成できます。 .
分析化学
分析化学では、2-(m-トリルアミノ)安息香酸は、機器の校正や新しい分析方法の開発のための参照化合物として使用できます。 その特性が良くわかっている多形は、さまざまな条件下での類似の化合物の挙動を研究するための基礎を提供します。 .
生化学研究
この化合物は、生化学研究において、小分子と生物学的システムの相互作用を研究するためにも使用されます。 さまざまな酵素や受容体と相互作用することが知られているフェナム酸誘導体との構造的類似性により、生化学経路を理解し、新しい生物活性分子を設計するための貴重なツールとなります。 .
作用機序
Target of Action
Anthranilic acids, a class of compounds to which 2-(m-tolylamino)benzoic acid belongs, have been found to have medical applications in a variety of contexts, such as nsaids, analgesics, antirheumatics, antibacterial, antiviral, and antitubercular . They have also been investigated as therapeutics for amyloid diseases, Alzheimer’s disease, and cancer .
Mode of Action
It is known that the substitution of methyl groups on the aromatic rings of fenamic acid derivatives, which include 2-(m-tolylamino)benzoic acid, can affect the polymorphic behavior of these compounds .
Biochemical Pathways
The polymorphic behavior of these compounds, influenced by the substitution of methyl groups, indicates that they may interact with various biochemical pathways .
Result of Action
The polymorphic behavior of these compounds, influenced by the substitution of methyl groups, suggests that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(m-Tolylamino)benzoic acid. For instance, the thermal properties of each system were investigated by differential scanning calorimetry (DSC) . This suggests that temperature could be a significant environmental factor influencing the action of this compound.
生化学分析
Biochemical Properties
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
Temporal Effects in Laboratory Settings
It is known that this compound can undergo various chemical reactions, leading to the formation of different polymorphs
特性
IUPAC Name |
2-(3-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODCQKTVDXZQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167869 | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16524-22-4 | |
| Record name | N-(3-Methylphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16524-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(m-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16524-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of a methyl group, as seen in N-(3-Methylphenyl)anthranilic acid compared to fenamic acid, potentially influence the compound's solid-state properties and why is this important for pharmaceutical development?
A1: The research paper highlights that introducing methyl groups to fenamic acid significantly affects its polymorphic behavior []. Polymorphism refers to a compound's ability to exist in multiple crystal structures with distinct physical and chemical properties, including melting point, solubility, and stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


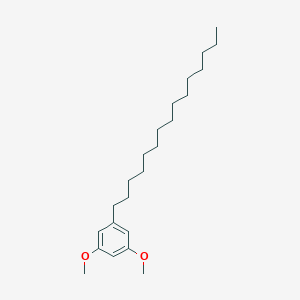
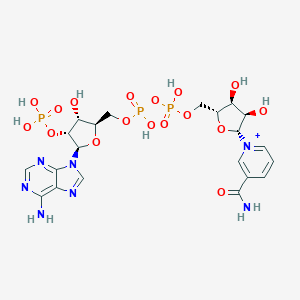




![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)

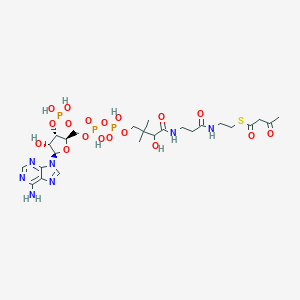
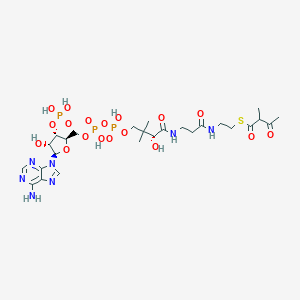
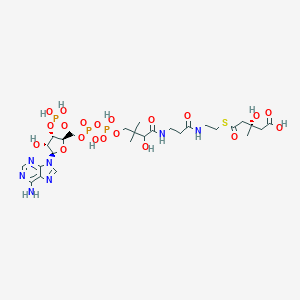
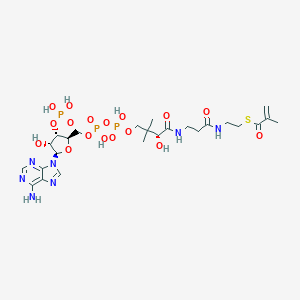
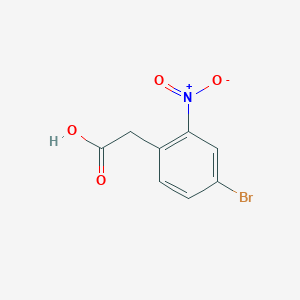
![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
